molecular formula C16H15ClN2O2S B5723823 1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-chloro-2-methylphenyl)thiourea

1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-chloro-2-methylphenyl)thiourea

Cat. No.: B5723823
M. Wt: 334.8 g/mol
InChI Key: VHSMGEFIYRVHQB-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-chloro-2-methylphenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, features a benzodioxole moiety and a chloromethylphenyl group, which may impart unique chemical and biological properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(4-chloro-2-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-10-6-12(17)3-4-13(10)19-16(22)18-8-11-2-5-14-15(7-11)21-9-20-14/h2-7H,8-9H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSMGEFIYRVHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-chloro-2-methylphenyl)thiourea typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 4-chloro-2-methylaniline to form an intermediate Schiff base. This intermediate is then treated with thiourea under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, can enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-chloro-2-methylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce various substituted thioureas.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-chloro-2-methylphenyl)thiourea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole and chloromethylphenyl groups may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-ylmethyl)-3-phenylthiourea
  • 1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-methylphenyl)thiourea
  • 1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)thiourea

Uniqueness

1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-chloro-2-methylphenyl)thiourea is unique due to the presence of both the benzodioxole and chloromethylphenyl groups. These structural features may impart distinct chemical reactivity and biological activity compared to other thioureas.

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